(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-9-methyl-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)imidazo[1,2-a]pyridin-6-yl)-4-(methoxymethoxy)benzamide

Catalog No.
S16160187
CAS No.
M.F
C31H27ClN4O5
M. Wt
571.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-9-methyl-2,3-...

Product Name

(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-9-methyl-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)imidazo[1,2-a]pyridin-6-yl)-4-(methoxymethoxy)benzamide

IUPAC Name

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-9-methyl-1,2-dihydrobenzo[e]indole-3-carbonyl]imidazo[1,2-a]pyridin-6-yl]-4-(methoxymethoxy)benzamide

Molecular Formula

C31H27ClN4O5

Molecular Weight

571.0 g/mol

InChI

InChI=1S/C31H27ClN4O5/c1-18-4-3-5-23-26(37)12-25-29(28(18)23)20(13-32)14-36(25)31(39)24-16-35-15-21(8-11-27(35)34-24)33-30(38)19-6-9-22(10-7-19)41-17-40-2/h3-12,15-16,20,37H,13-14,17H2,1-2H3,(H,33,38)/t20-/m1/s1

InChI Key

QOQUVRIVMFOCQT-HXUWFJFHSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)O

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)O

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

570.1669977 g/mol

Monoisotopic Mass

570.1669977 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-08-15

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